5,6,7,8-Tetrahydroindolizine-2-carboxylic acid

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydroindolizine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h5-6H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKYAVPURGSAQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=C(C=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16959-59-4 | |

| Record name | 5,6,7,8-tetrahydroindolizine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic properties of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule in public databases[1][2], this document focuses on predicting its spectral characteristics based on established principles of spectroscopic interpretation and data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis, identification, and characterization of novel heterocyclic compounds.

Molecular Structure and Key Features

5,6,7,8-Tetrahydroindolizine-2-carboxylic acid is a bicyclic heterocyclic compound. Its structure consists of a saturated six-membered ring fused to a five-membered aromatic pyrrole-like ring, with a carboxylic acid group substituted at the 2-position of the indolizine core. Understanding this structure is fundamental to interpreting its spectroscopic data.

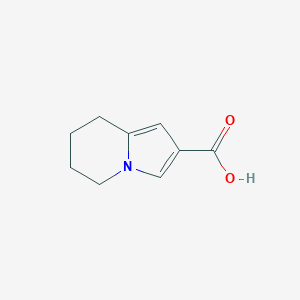

Caption: Chemical structure of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid.

Predicted ¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to provide key information about the number of different types of protons and their connectivity. The predicted chemical shifts (δ) are based on the analysis of similar heterocyclic systems such as indolizine and tetrahydroquinoline derivatives[3][4][5].

Table 1: Predicted ¹H NMR Chemical Shifts for 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-1 | ~6.8 - 7.2 | s | 1H | Aromatic proton on the pyrrole-like ring, deshielded by the adjacent nitrogen and carboxylic acid group. |

| H-3 | ~6.5 - 6.9 | s | 1H | Aromatic proton on the pyrrole-like ring. |

| H-5 | ~4.0 - 4.4 | t | 2H | Methylene protons adjacent to the nitrogen atom, deshielded. |

| H-8 | ~2.8 - 3.2 | t | 2H | Methylene protons at the bridgehead, deshielded by the aromatic ring. |

| H-6, H-7 | ~1.8 - 2.2 | m | 4H | Methylene protons in the saturated ring. |

| -COOH | ~10 - 13 | br s | 1H | Carboxylic acid proton, broad signal due to hydrogen bonding and exchange. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Temperature: 298 K.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as an internal standard.

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are based on the known effects of nitrogen, aromatic rings, and carboxylic acid functionalities on carbon chemical shifts[5][6][7].

Table 2: Predicted ¹³C NMR Chemical Shifts for 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~130 - 135 | Aromatic carbon attached to the carboxylic acid group. |

| C-1 | ~115 - 120 | Aromatic carbon. |

| C-3 | ~110 - 115 | Aromatic carbon. |

| C-8a | ~125 - 130 | Aromatic bridgehead carbon. |

| C-4a | ~120 - 125 | Aromatic bridgehead carbon. |

| -COOH | ~165 - 175 | Carbonyl carbon of the carboxylic acid. |

| C-5 | ~50 - 55 | Methylene carbon adjacent to nitrogen. |

| C-8 | ~25 - 30 | Methylene carbon at the bridgehead. |

| C-6 | ~20 - 25 | Methylene carbon. |

| C-7 | ~20 - 25 | Methylene carbon. |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The parent molecule, 5,6,7,8-Tetrahydroindolizine, has a reported molecular weight of 121.18 g/mol [8][9]. For the carboxylic acid derivative (C₉H₁₁NO₂), the expected molecular weight is approximately 165.19 g/mol .

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 165.

-

Loss of H₂O: [M-18]⁺ at m/z = 147. This is a common fragmentation for carboxylic acids.

-

Loss of COOH: [M-45]⁺ at m/z = 120. This would correspond to the 5,6,7,8-tetrahydroindolizinyl cation and is expected to be a prominent peak[10]. The observation of a peak at m/z 120, which is the molecular ion of the parent tetrahydroindolizine, would be a strong indicator of the core structure[8].

-

Loss of CO: [M-28]⁺ at m/z = 137, followed by loss of OH.

-

Further fragmentation of the tetrahydroindolizine core.

Caption: Predicted major fragmentation pathways for 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is suitable for this polar, acidic compound. Electron impact (EI) can also be used and may provide more detailed fragmentation.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Sample Introduction: Direct infusion or coupled with liquid chromatography (LC-MS).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes to maximize information.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of specific functional groups. For 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, the key characteristic absorptions will be from the carboxylic acid and the aromatic ring.

Table 3: Predicted Characteristic IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H stretch | 2500-3300 | Broad, Strong | Characteristic of a hydrogen-bonded carboxylic acid OH group[11][12]. |

| C-H stretch (aromatic) | 3000-3100 | Medium | C-H bonds on the pyrrole-like ring. |

| C-H stretch (aliphatic) | 2850-2960 | Medium-Strong | C-H bonds of the methylene groups in the saturated ring[13]. |

| C=O stretch | 1700-1725 | Strong, Sharp | Carbonyl of the carboxylic acid[11]. |

| C=C stretch | 1600-1650 | Medium | Aromatic ring stretching vibrations. |

| C-O stretch | 1210-1320 | Medium-Strong | C-O bond of the carboxylic acid. |

| O-H bend | 920-950 | Broad, Medium | Out-of-plane bending of the carboxylic acid OH group. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background scan and then acquire the sample spectrum. The data is typically presented as percent transmittance versus wavenumber.

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid. The predicted ¹H NMR, ¹³C NMR, MS, and IR data are based on the known spectroscopic behavior of analogous chemical structures and functional groups. These predictions offer a valuable framework for the identification and characterization of this compound in a research and development setting. Experimental verification of these predictions is highly recommended.

References

Sources

- 1. PubChemLite - 5,6,7,8-tetrahydroindolizine-2-carboxylic acid (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - 3-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid (C10H11NO3) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR [m.chemicalbook.com]

- 6. Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 5,6,7,8-Tetrahydroindolizine | C8H11N | CID 577683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 13618-88-7 | 5,6,7,8-tetrahydroindolizine - Synblock [synblock.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. echemi.com [echemi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

An In-depth Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

5,6,7,8-Tetrahydroindolizine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a saturated six-membered ring fused to a five-membered pyrrole-like ring, which is further functionalized with a carboxylic acid group. This unique structural motif holds significant promise in medicinal chemistry and drug discovery. The tetrahydroindolizine core is a key structural element in various biologically active molecules, and the carboxylic acid moiety provides a handle for modulating polarity, solubility, and target engagement.

A thorough understanding of the physicochemical properties of this molecule is paramount for any research and development endeavor. These properties govern a compound's behavior from initial synthesis and purification to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the key physicochemical parameters of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid, offering both theoretical insights and detailed experimental protocols for their determination. While specific experimental data for this compound is not widely available in the public domain, this document serves as a roadmap for its complete characterization.

Chemical Identity and Structure

A clear definition of the molecule's fundamental properties is the foundation of any physicochemical characterization.

| Property | Value | Source |

| Chemical Name | 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid | - |

| CAS Number | 16959-59-4 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Canonical SMILES | C1CCN2C=C(C=C2C1)C(=O)O | [2] |

| InChI Key | VNKYAVPURGSAQN-UHFFFAOYSA-N | [2] |

Lipophilicity: A Key Determinant of Drug-Like Properties

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug development, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET). It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.

Predicted Lipophilicity

| Parameter | Predicted Value | Prediction Tool |

| XlogP | 0.9 | PubChemLite[2] |

This predicted value suggests that the molecule possesses a moderate degree of lipophilicity. The presence of the carboxylic acid group significantly increases its polarity compared to the parent tetrahydroindolizine core.[3]

Experimental Determination of logP (Shake-Flask Method)

The classic shake-flask method remains the gold standard for experimentally determining logP.

Protocol:

-

Preparation of Solutions: Prepare a stock solution of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid in a suitable solvent (e.g., DMSO).

-

Partitioning:

-

Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a centrifuge tube.

-

Vortex the mixture vigorously for several minutes to ensure thorough mixing.

-

Centrifuge the tube to achieve complete phase separation.

-

-

Quantification:

-

Carefully remove aliquots from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality Behind Experimental Choices: The use of pre-saturated solvents is crucial to prevent volume changes during the experiment that would affect the concentration measurements. HPLC with UV detection is a common and reliable method for quantifying small organic molecules in complex matrices.

Caption: Workflow for experimental logP determination.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical factor for oral drug absorption and formulation development. Poor solubility can lead to low bioavailability and therapeutic failure.

Factors Influencing Solubility

The solubility of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid will be significantly influenced by the pH of the aqueous medium due to the ionizable carboxylic acid group. At pH values below its pKa, the molecule will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion.

Experimental Determination of Thermodynamic Solubility

The shake-flask method is also the standard for determining thermodynamic (equilibrium) solubility.

Protocol:

-

Sample Preparation: Add an excess amount of solid 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a validated analytical method like HPLC-UV.

Causality Behind Experimental Choices: Using a range of pH buffers is essential to understand the pH-solubility profile, which is critical for predicting its behavior in different parts of the gastrointestinal tract. Maintaining a constant temperature is vital as solubility is temperature-dependent.

Caption: Workflow for pKa determination by potentiometric titration.

Thermal Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical properties that provide information about the purity and stability of a compound.

| Property | Value |

| Melting Point | Not available |

| Boiling Point | Not available |

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid. A sharp melting point range is indicative of high purity.

Protocol (Capillary Method):

-

Sample Preparation: Finely powder a small amount of dry 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid and pack it into a capillary tube to a height of 2-3 mm.

-

Measurement:

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly (1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.

-

Causality Behind Experimental Choices: A slow heating rate is crucial for an accurate determination, as it allows the temperature of the sample and the thermometer to equilibrate.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will provide information on the number and connectivity of hydrogen atoms. Expected signals would include those for the aromatic protons on the five-membered ring, and the aliphatic protons of the six-membered ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: Will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-185 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid, around 1700-1725 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry will provide the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum will reveal the wavelengths at which the molecule absorbs light, providing information about its electronic structure and conjugated systems. Carboxylic acids typically have an absorption maximum around 210 nm. [4]

Conclusion: A Foundation for Further Discovery

This technical guide has outlined the critical physicochemical properties of 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid and provided detailed, field-proven protocols for their experimental determination. While a complete experimental dataset for this specific molecule is not yet publicly available, the methodologies described herein provide a robust framework for its comprehensive characterization. A thorough understanding of these properties is a non-negotiable prerequisite for advancing this promising scaffold in any drug discovery and development program. The insights gained from these fundamental studies will undoubtedly accelerate the journey from a novel chemical entity to a potential therapeutic agent.

References

-

PubChemLite. 5,6,7,8-tetrahydroindolizine-2-carboxylic acid. [Link]

-

PubChem. 5,6,7,8-Tetrahydroindolizine. [Link]

-

Pizzorno, M. T., & Albonico, S. M. (1974). Novel synthesis of 5,6,7,8-tetrahydroindolizines. The Journal of Organic Chemistry, 39(5), 731–731. [Link]

-

Reddy, T. R., & Padmaja, A. (2015). Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. Organic Letters, 17(14), 3564–3567. [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

-

PubChemLite. 3-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylic acid. [Link]

-

MDPI. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. [Link]

-

MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

-

YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. [Link]

-

PubMed. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. [Link]

-

YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]

-

ResearchGate. Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. [Link]

-

ResearchGate. Typical UV spectra of the different compound types -from left to right... [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - 5,6,7,8-tetrahydroindolizine-2-carboxylic acid (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 3. 5,6,7,8-Tetrahydroindolizine | C8H11N | CID 577683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery of Novel 5,6,7,8-Tetrahydroindolizine Alkaloids

Abstract

The quest for novel therapeutic agents has perpetually driven chemists and pharmacologists to explore the vast structural diversity of natural products. Among these, alkaloids have consistently emerged as a rich source of biologically active compounds. This technical guide delves into the nascent yet promising class of 5,6,7,8-tetrahydroindolizine alkaloids. These simple bicyclic systems, recently identified from natural sources, represent a novel scaffold for medicinal chemistry exploration. This document provides a comprehensive overview of their discovery, synthetic strategies, structural characterization, and burgeoning potential in drug development. We will explore the pioneering total synthesis of polygonatines A and B, detail methodologies for the construction of the core tetrahydroindolizine framework, and present the current understanding of the biological activities of this compound class, including recent findings on the cytotoxic potential of synthetic analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this emerging class of alkaloids.

Introduction: The Emergence of a Novel Alkaloid Scaffold

Alkaloids, nitrogen-containing organic compounds of natural origin, have profoundly impacted medicine, yielding therapeutics for a wide array of diseases. While complex polycyclic alkaloid structures have been a major focus of research, the discovery of simpler, novel heterocyclic systems offers exciting new avenues for drug design. The 5,6,7,8-tetrahydroindolizine core is one such emerging scaffold.

Historically, the fully saturated indolizidine ring system is well-represented among alkaloids. However, naturally occurring 5,6,7,8-tetrahydroindolizines, where the pyrrole ring remains intact, have been rare, typically found as part of more complex structures. The recent isolation of simple bicyclic 5,6,7,8-tetrahydroindolizine alkaloids from the rhizomes of Polygonatum sibiricum has brought this class of compounds to the forefront of natural product chemistry.[1] These pioneering compounds, named polygonatine A and polygonatine B, possess a unique and relatively simple architecture, making them attractive targets for both total synthesis and analog development.[1]

This guide will provide an in-depth exploration of these novel alkaloids, from their natural origins to their synthetic realization and preliminary biological evaluation. The following sections will detail the key experimental and conceptual frameworks necessary for researchers to engage with this promising area of study.

From Nature's Blueprint: Isolation and Structure Elucidation

The discovery of any new class of natural products begins with its isolation and characterization from a biological source. For 5,6,7,8-tetrahydroindolizine alkaloids, the journey starts with the medicinal plant Polygonatum sibiricum.

The Natural Source: Polygonatum sibiricum

Polygonatum sibiricum, a member of the Liliaceae family, has a long history of use in traditional Chinese medicine.[2] Its rhizomes are known to contain a diverse array of bioactive compounds, including polysaccharides, steroidal saponins, flavonoids, and alkaloids.[3][4] The ethnopharmacological relevance of this genus, combined with modern phytochemical analysis techniques, has led to the identification of numerous compounds with potential therapeutic applications, including anti-aging, immunomodulatory, and metabolic regulatory effects.[3][5] It is within this rich chemical milieu that the novel 5,6,7,8-tetrahydroindolizine alkaloids were discovered.

General Protocol for Alkaloid Extraction from Polygonatum Species

Experimental Protocol: General Alkaloid Extraction

-

Defatting: The dried and powdered plant material (rhizomes of Polygonatum sibiricum) is first extracted with a non-polar solvent, such as petroleum ether, in a Soxhlet apparatus. This initial step removes lipids and other non-polar constituents that could interfere with subsequent extractions.

-

Extraction of the Alkaloid Fraction: The defatted plant material is then extracted with an acidified polar solvent, typically ethanol or methanol mixed with a dilute acid (e.g., 0.5 N HCl). This protonates the basic nitrogen atoms of the alkaloids, converting them into their salt forms, which are soluble in the hydroalcoholic solution.

-

Acid-Base Partitioning: The acidic extract is concentrated under reduced pressure to remove the alcohol. The remaining aqueous solution is then made alkaline (e.g., with 15% NaOH to pH 10) to deprotonate the alkaloid salts, converting them back to their free base forms.

-

Liquid-Liquid Extraction: The now alkaline aqueous solution is partitioned with an immiscible organic solvent, such as chloroform or dichloromethane. The free base alkaloids, being more soluble in the organic phase, are thus separated from water-soluble impurities.

-

Purification: The crude alkaloid extract obtained after evaporation of the organic solvent is a complex mixture. Further purification is achieved through chromatographic techniques, such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure alkaloids.

Structure Elucidation

The structures of the isolated polygonatines A and B were determined using a combination of spectroscopic techniques.[1] These methods provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

-

Mass Spectrometry (MS): Provides the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic structure and conjugation within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the carbon-hydrogen framework and the connectivity between atoms.

The data from these analyses led to the elucidation of polygonatine A as 3-hydroxymethyl-5,6,7,8-tetrahydroindolizin-8-one and polygonatine B as 3-ethoxymethyl-5,6,7,8-tetrahydroindolizin-8-one.[1]

The Synthetic Challenge: Total Synthesis of Polygonatines A and B

The definitive confirmation of a novel natural product's structure and the provision of material for biological testing often relies on its total synthesis in the laboratory. The total synthesis of polygonatines A and B was a key step in establishing this new alkaloid class.[6]

Retrosynthetic Analysis and Strategy

The synthetic approach to polygonatines A and B hinges on the construction of the core 6,7-dihydroindolizin-8(5H)-one intermediate. A logical retrosynthetic disconnection of this intermediate points to a 4-(1H-pyrrol-1-yl)butanoic acid derivative as a key precursor, which can be formed from simple starting materials.

Step-by-Step Synthesis Protocol

The following protocol details the key steps in the total synthesis of polygonatines A and B, providing a reproducible methodology for their preparation.

Experimental Protocol: Total Synthesis of Polygonatines A and B

-

Synthesis of Ethyl 4-(1H-pyrrol-1-yl)butanoate:

-

Ethyl 4-aminobutyrate hydrochloride is reacted with 2,5-dimethoxytetrahydrofuran in a vigorously stirred mixture. This reaction constructs the pyrrole ring and attaches the butanoate side chain. Consistent yields of approximately 80% can be achieved.

-

-

Cyclization to 6,7-Dihydroindolizin-8(5H)-one:

-

The ethyl 4-(1H-pyrrol-1-yl)butanoate is subjected to cyclization conditions. This can be achieved through various methods, including Friedel-Crafts acylation, to form the six-membered ring and yield the key bicyclic intermediate, 6,7-dihydroindolizin-8(5H)-one.

-

-

Formylation and Reduction to Synthesize Polygonatine A:

-

The 6,7-dihydroindolizin-8(5H)-one intermediate undergoes Vilsmeier-Haack formylation at the C-3 position of the pyrrole ring.

-

The resulting aldehyde is then reduced, for example with sodium borohydride, to afford the hydroxymethyl group, completing the synthesis of polygonatine A.

-

-

Conversion to Polygonatine B:

-

Polygonatine A is acetylated to form an acetate intermediate.

-

Displacement of the acetate with ethanol, potentially proceeding through an azafulvenium cation intermediate, yields polygonatine B.[6]

-

Alternative Synthetic Routes to the Tetrahydroindolizine Core

While the total synthesis of the natural products provides a specific pathway, other methods exist for constructing the 5,6,7,8-tetrahydroindolizine scaffold, offering access to a wider range of derivatives for structure-activity relationship studies.

-

Annulation of 2-Formylpiperidine: An expedient single-step synthesis involves the annulation of commercially available 2-formylpiperidine hydrochloride with 1,3-dicarbonyl compounds in the presence of pyrrolidine and molecular sieves. This method allows for the participation of a variety of β-ketoesters, ketones, and amides, leading to diverse substitution patterns on the newly formed pyrrole ring.[7]

-

Metal-Catalyzed Cyclizations: Gold- and silver-catalyzed cyclization of N-Boc azacyclohexene derivatives bearing a propargylic ester can yield 3-substituted 5,6,7,8-tetrahydroindolizines.[8]

Biological Activity and Therapeutic Potential: An Emerging Frontier

A critical aspect of any new class of natural products is the evaluation of its biological activity. While the field of 5,6,7,8-tetrahydroindolizine alkaloids is still in its infancy, preliminary studies on synthetic analogs and the known activities of related compounds provide a compelling rationale for further investigation.

Cytotoxic Activity of Synthetic Analogs

Recent research has focused on the synthesis and biological evaluation of derivatives of the tetrahydroindolizine core. A library of 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one analogs was constructed and screened for cytotoxic properties against the HCT-116 human colon cancer cell line.[9]

Table 1: Cytotoxicity of Selected Tetrahydroindolizinone Analogs against HCT-116 Cells [9]

| Compound | R1 (Northern Ring) | R2 (Southern Ring) | IC₅₀ (µM) |

| 1 | 4-OCH₃ | H | 0.39 |

| 2 | H | H | >10 |

| 3 | 4-OH | H | >10 |

| 4 | 4-OCH₃ | 4-OCH₃ | 2.5 |

The parent compound, with a 4-methoxy substitution on one of the aryl rings, demonstrated the most potent cytotoxicity with an IC₅₀ value of 0.39 µM. This compound also showed promising activity in an in vivo mouse hollow fiber assay.[9] These findings highlight the potential of the tetrahydroindolizine scaffold as a template for the development of novel anticancer agents. The reduced activity of the hydroxylated analog suggests that lipophilicity may play a role in the observed cytotoxicity.[9]

Predicted and Potential Biological Activities

Given the limited experimental data on the specific 5,6,7,8-tetrahydroindolizine scaffold, it is instructive to consider the biological activities of the broader indolizine class of alkaloids. These compounds have been reported to possess a wide range of pharmacological properties, including:

-

Antimicrobial and antifungal activity[10]

-

Anti-inflammatory effects

-

Anticancer properties[9]

-

Potential neurological activity, including acetylcholinesterase inhibition[11][12]

Furthermore, in silico screening methods, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, can be powerful tools to guide the biological evaluation of these novel alkaloids.[13][14][15] For example, docking studies could be performed against known cancer targets, such as dihydrofolate reductase (a target of other antimicrobial and anticancer alkaloids), or kinases.[3][16]

Future Directions and Conclusion

The discovery of polygonatines A and B has unveiled a new and synthetically accessible class of alkaloids. The 5,6,7,8-tetrahydroindolizine scaffold represents a promising starting point for the development of new therapeutic agents. However, significant research is still required to fully realize this potential.

Key areas for future investigation include:

-

Comprehensive Biological Screening: The natural products, polygonatines A and B, as well as a diverse library of synthetic analogs, should be screened against a wide range of biological targets to fully elucidate their pharmacological profile.

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the effects of different substituents on the tetrahydroindolizine core is necessary to optimize potency and selectivity for desired biological targets.

-

Mechanism of Action Studies: For compounds that exhibit significant activity, particularly the cytotoxic analogs, determining their mechanism of action will be crucial for further development.

-

Exploration of Natural Sources: Further phytochemical investigation of Polygonatum species and other related plants may lead to the discovery of additional novel 5,6,7,8-tetrahydroindolizine alkaloids.

References

- Synthesis, in vitro, and in vivo Cytotoxicity of 6,7-Diaryl-2,3,8,8a-tetrahydroindolizin-5(1H). (n.d.).

- A Review of Polygonatum Mill. Genus: Its Taxonomy, Chemical Constituents, and Pharmacological Effect Due to Processing Changes. (2022). MDPI.

- Comparative Study of the Phytochemical Profiles of the Rhizomes of Cultivated and Wild-Grown Polygon

- Isolation of a sleep-promoting compound from Polygon

- Origin of the Diastereoselectivity of the Heterogeneous Hydrogenation of a Substituted Indolizine. (2020).

- Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. (2015). PubMed.

- CN116239581B - Flavonoid alkaloids extracted from Polygonatum cyrtonema and extraction method and application thereof. (n.d.).

- The genus Polygonatum: A review of ethnopharmacology, phytochemistry and pharmacology. (2018). PubMed.

- Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. (n.d.). MDPI.

- Antimicrobial Activity of Polyphenols and Alkaloids in Middle Eastern Plants. (n.d.). Frontiers.

- Naturally-Occurring Alkaloids of Plant Origin as Potential Antimicrobials against Antibiotic-Resistant Infections. (n.d.). MDPI.

- Tandem sequential catalytic enantioselective synthesis of highly-functionalised tetrahydroindolizine deriv

- Recent Advances in the Synthesis of Indolizines and their Derivatives. (2025). International Journal of Engineering Trends and Technology.

- In-silico evaluation of natural alkaloids against the main protease and spike glycoprotein as potential therapeutic agents for S. (2024). ScienceOpen.

- In Depth in Silico Exploration of Some Natural Indole Alkaloids as Potential Plasmepsin II Inhibitors: ADMET Calculations, Molecular Docking Analysis, Molecular Dynamics Simulation, and DFT Studies. (2025). Chemical Methodologies.

- Novel synthesis of 5,6,7,8-tetrahydroindolizines. (n.d.). The Journal of Organic Chemistry.

- Alternative formats If you require this document in an altern

- Two new alkaloids from the rhizome of Polygon

- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). PMC.

- Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (n.d.).

- Role of Plant Derived Alkaloids and Their Mechanism in Neurodegener

- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). PubMed.

- The extraction, separation and purification of alkaloids in the n

- (PDF) Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. (2025).

- Representative plant-derived alkaloids from the tetrahydroisoquinoline, monoterpene indole, tropane, and purine classes. (n.d.).

- Cytotoxicity and Antiviral Properties of Alkaloids Isolated

- Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygon

- Tandem sequential catalytic enantioselective synthesis of highly-functionalised tetrahydroindolizine deriv

- Cytotoxic 5,6,7,8-tetrahydroisoquinolines and... (n.d.).

- Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (n.d.). PubMed Central.

- Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. (1995). PubMed.

- In Depth in Silico Exploration of Some Natural Indole Alkaloids as Potential Plasmepsin II Inhibitors: ADMET Calculations, Molecular Docking Analysis, Molecular Dynamics Simulation, and DFT Studies. (2025).

- Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). PMC.

- Resource distribution, pharmacological activity, toxicology and clinical drugs of β-Carboline alkaloids: An updated and system

- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (n.d.). MDPI.

Sources

- 1. Two new alkaloids from the rhizome of Polygonatum sibiricum: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Isolation of a sleep-promoting compound from Polygonatum sibiricum rhizome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of dihydrofolate reductase and cell growth activity by the phenanthroindolizidine alkaloids pergularinine and tylophorinidine: the in vitro cytotoxicity of these plant alkaloids and their potential as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Total synthesis of two novel 5,6,7,8-tetrahydroindolizine alkaloids, polygonatines A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijettjournal.org [ijettjournal.org]

- 9. Synthesis, in vitro, and in vivo Cytotoxicity of 6,7-Diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scienceopen.com [scienceopen.com]

- 14. chemmethod.com [chemmethod.com]

- 15. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity [mdpi.com]

- 16. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Screening of 5,6,7,8-Tetrahydroindolizine-2-carboxylic Acid Derivatives

Introduction: The 5,6,7,8-Tetrahydroindolizine Scaffold as a Privileged Core in Drug Discovery

The indolizine nucleus and its derivatives represent a significant class of N-fused heterocyclic compounds that are integral to numerous natural products and pharmacologically active agents.[1] Their diverse biological activities span a wide spectrum, including anticancer, anti-inflammatory, antimicrobial, and enzymatic inhibitory effects.[1][2][3] The 5,6,7,8-tetrahydroindolizine-2-carboxylic acid core, a partially saturated analogue, offers a compelling three-dimensional structure that can be strategically exploited for targeted drug design. The presence of the carboxylic acid moiety at the 2-position provides a crucial handle for forming key interactions with biological targets, such as hydrogen bonds, and serves as a versatile point for synthetic derivatization.

This guide provides a comprehensive framework for the systematic biological screening of a library of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid derivatives. The methodologies described herein are designed to efficiently identify lead compounds, elucidate their mechanisms of action, and build a robust structure-activity relationship (SAR) profile. We will proceed from broad, high-throughput primary screens to more focused secondary and mechanistic assays, integrating both in vitro and in silico approaches to create a holistic and scientifically rigorous evaluation pipeline.

Rationale for Target Selection: A Multi-Pronged Screening Approach

Given the extensive pharmacological precedent of the broader indolizine class, a multi-pronged screening strategy is the most efficient path to uncovering the therapeutic potential of novel 5,6,7,8-tetrahydroindolizine-2-carboxylic acid derivatives. The initial screening funnels should be designed to probe for three of the most promising and well-documented activities associated with this scaffold family: anticancer, antimicrobial, and specific enzyme inhibition, with a particular focus on protein kinases.

-

Anticancer Activity: Numerous indolizine derivatives have demonstrated potent antiproliferative and cytotoxic effects against a variety of human tumor cell lines.[1][4] The rigid, planar nature of the core structure is well-suited for intercalation with DNA or binding within the active sites of enzymes crucial for cancer cell proliferation, such as topoisomerases and kinases.

-

Antimicrobial Activity: The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[5][6] Indolizine derivatives have shown selective toxicity against Gram-positive bacteria and fungi, making this a high-priority screening area.[2][7]

-

Kinase Inhibition: The human kinome is a major class of drug targets, particularly in oncology.[8] The structural motifs found in many kinase inhibitors often resemble heterocyclic scaffolds like indolizine, which can effectively compete for the ATP-binding pocket.[9][10][11] Therefore, promising hits from the anticancer screen will be profiled against a panel of relevant kinases to identify specific molecular targets.

The Integrated Screening Cascade: From Hit Identification to Lead Characterization

The proposed screening workflow is designed as a logical cascade, where data from each stage informs the decisions for the next. This approach maximizes resource efficiency by focusing on the most promising compounds.

Caption: Integrated workflow for the biological screening of tetrahydroindolizine derivatives.

Part 1: Primary Screening Protocols

The objective of primary screening is to rapidly and cost-effectively assess the entire compound library to identify initial "hits" with significant biological activity.

Anticancer Cytotoxicity Screening (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[12] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product, the absorbance of which can be quantified.

Causality: The choice of the MTT assay for primary screening is based on its robustness, high-throughput adaptability, and sensitivity. A reduction in the metabolic conversion of MTT is a strong indicator of either cytostatic (growth inhibition) or cytotoxic (cell death) effects, making it an excellent broad-spectrum initial screen.[13]

Detailed Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 breast cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the tetrahydroindolizine derivatives in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Add the compounds to the designated wells. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized assay used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]

Causality: This method is the gold standard for quantitative antimicrobial susceptibility testing.[17] It provides a clear, numerical endpoint (the MIC value) that is essential for comparing the potency of different derivatives and for establishing a baseline for further studies, such as determining bactericidal versus bacteriostatic mechanisms.

Detailed Protocol:

-

Microorganism Preparation: Prepare an inoculum of the test microorganisms (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative], Candida albicans [Fungus]) adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound. A typical concentration range is 0.25 to 128 µg/mL.

-

Inoculation: Add 50 µL of the prepared bacterial or fungal inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

-

Controls: Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.

Part 2: Secondary Assays and Hit Validation

Compounds identified as "hits" in the primary screens must be subjected to secondary assays to confirm their activity, assess their selectivity, and begin to investigate their mechanism of action.

Elucidating the Mechanism of Anticancer Activity

A potent cytotoxic effect in the primary screen warrants further investigation to determine if the compound is inducing apoptosis (programmed cell death), a desirable trait for an anticancer drug.

Protocol: Caspase-Glo® 3/7 Assay (Apoptosis Induction)

Causality: Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway. Measuring their activity provides direct evidence that the compound is inducing apoptosis rather than necrosis or simple cytostasis. This assay is highly sensitive and specific for the apoptotic pathway.

-

Cell Treatment: Seed and treat cancer cells with the hit compounds at concentrations around their IC₅₀ values, as determined from the MTT assay. Incubate for a period known to induce apoptosis (e.g., 24 hours).

-

Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate.

-

Incubation: Incubate at room temperature for 1-2 hours. If caspase-3/7 is active, the substrate is cleaved, and a luminescent signal is generated.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer. An increase in luminescence compared to the vehicle control indicates apoptosis induction.

Kinase Inhibition Profiling

Given that many anticancer drugs function as kinase inhibitors, profiling potent cytotoxic compounds against a panel of kinases is a logical next step.[8][9]

Causality: This step helps to de-orphan the compound by identifying a specific molecular target. Identifying a compound as a potent inhibitor of a known oncogenic kinase (e.g., EGFR, BRAF, CDK) provides a strong rationale for its further development and can guide SAR studies.[10][18]

Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The compound is tested at a fixed concentration (e.g., 10 µM) against a large panel of recombinant kinases. The activity of each kinase is measured, and the percent inhibition by the compound is reported. Follow-up dose-response assays are then performed on the most inhibited kinases to determine IC₅₀ values.

Part 3: Data Analysis, SAR, and In Silico Profiling

Quantitative Data Presentation and SAR

The data from the screening cascade should be systematically organized to facilitate the identification of structure-activity relationships (SAR). This involves correlating changes in the chemical structure of the derivatives with changes in their biological activity.

Table 1: Hypothetical Screening Data for a Series of Tetrahydroindolizine Derivatives

| Compound ID | R¹ Substituent | R² Substituent | A549 IC₅₀ (µM) | S. aureus MIC (µg/mL) | Kinase X IC₅₀ (µM) |

| THI-001 | H | H | >100 | 64 | >50 |

| THI-002 | 4-Cl-Ph | H | 15.2 | 32 | 8.1 |

| THI-003 | 4-MeO-Ph | H | 5.8 | 16 | 1.2 |

| THI-004 | H | CO₂Et | 85.4 | >128 | >50 |

| THI-005 | 4-MeO-Ph | CO₂Et | 2.1 | 8 | 0.5 |

Interpretation: From this hypothetical data, an initial SAR can be deduced. For instance, the addition of a 4-methoxyphenyl group at R¹ (THI-003 vs. THI-001) significantly increases anticancer and antimicrobial activity. Further esterification at R² (THI-005 vs. THI-003) provides another substantial boost in potency across all assays, suggesting this combination of substituents is favorable for biological activity.

In Silico ADMET Profiling

Before committing to more complex in vivo studies, it is prudent to perform computational (in silico) predictions of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising lead compounds.[1][7]

Causality: Early ADMET profiling helps to identify potential liabilities that could cause a drug to fail later in development. For example, a compound may be highly potent in vitro but have poor predicted oral bioavailability or a high risk of toxicity. This allows for the early prioritization of compounds with more drug-like properties.

Methodology: Various software platforms (e.g., SwissADME, Schrödinger QikProp) can be used. Key parameters to evaluate include:

-

Lipinski's Rule of Five: Predicts drug-likeness and oral bioavailability.

-

Aqueous Solubility (LogS): Crucial for absorption.

-

Blood-Brain Barrier (BBB) Permeation: Important for CNS-targeted drugs.

-

CYP450 Enzyme Inhibition: Predicts potential for drug-drug interactions.[19]

-

Predicted Toxicity: Flags potential hepatotoxicity or cardiotoxicity.

By integrating these multifaceted screening approaches, researchers can efficiently and rigorously evaluate the therapeutic potential of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid derivatives, paving the way for the development of next-generation therapeutics.

References

- Pharmacophore mapping studies on indolizine derivatives as 15-LOX inhibitors. (2025). [Source Not Available]

-

Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]

- In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. [Source Not Available]

-

In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

-

Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

-

2D AND 3D QSAR STUDIES OF INDOLIZINO [6, 7-B] INDOLE DERIVATIVES AS TOPOISOMERASE I AND II DUAL INHIBITORS. Pharmacophore. [Link]

-

In vitro assays and techniques utilized in anticancer drug discovery. ResearchGate. [Link]

-

A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]

-

INDOLIZINE DERIVATIVES AS PHOSPHODIESTERASE IV INHIBITORS: DEVELOPMENT AND VALIDATION OF PHARMACOPHORE MODELS. Bulletin of Pharmaceutical Research. [Link]

-

INDOLIZINE DERIVATIVES AS PHOSPHODIESTERASE IVINHIBITORS:DEVELOPMENT AND VALIDATION OF PHARMACOPHORE MODELS. Bulletin of Pharmaceutical Research. [Link]

- A Review on in-vitro Methods for Screening of Anticancer Drugs. [Source Not Available]

-

Structure activity relationship of tetrahydroindolizine containing carboxamido benzoate derivative. ResearchGate. [Link]

-

Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PubMed Central, NIH. [Link]

-

Unconventional screening approaches for antibiotic discovery. ResearchGate. [Link]

- Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Source Not Available]

-

Basic structures of indolizine derivatives. ResearchGate. [Link]

-

Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PubMed Central, NIH. [Link]

- Newly synthesized indolizine derivatives — antimicrobial and antimutagenic properties. [Source Not Available]

-

Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Semantic Scholar. [Link]

-

Inhibitory activities of indolizine derivatives: a patent review. PubMed. [Link]

-

Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. PubMed. [Link]

-

Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies. PubMed. [Link]

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. [Source Not Available]

-

Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. PubMed Central, NIH. [Link]

-

Novel synthesis of 5,6,7,8-tetrahydroindolizines. The Journal of Organic Chemistry. [Link]

-

Indolizine derivative with antimicrobial activity. ResearchGate. [Link]

-

Effect of some biologically interesting substituted tetrahydro-1,4-oxazines on drug metabolising enzymes and on inflammation. PubMed. [Link]

-

Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays. PubMed Central, NIH. [Link]

- Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. [Source Not Available]

-

Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. PubMed Central. [Link]

- Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. [Source Not Available]

-

Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. [Link]

-

Enzymatic Inhibitors from Natural Sources: A Huge Collection of New Potential Drugs. NIH. [Link]

-

Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed. [Link]

-

Synthesis and biological activity of open-chain analogues of 5,6,7,8-tetrahydrofolic acid--potential antitumor agents. PubMed. [Link]

-

Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. [Link]

-

(PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Pyrazolyl-Indolizine Derivatives as Antimicrobial Agents: Synthesis, In vitro, In silico ADMET and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ijpbs.com [ijpbs.com]

- 14. Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. turkjps.org [turkjps.org]

- 17. azolifesciences.com [azolifesciences.com]

- 18. biorxiv.org [biorxiv.org]

- 19. Effect of some biologically interesting substituted tetrahydro-1,4-oxazines on drug metabolising enzymes and on inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of 5,6,7,8-Tetrahydroindolizine-2-carboxylic Acid

Introduction

The 5,6,7,8-tetrahydroindolizine scaffold is a privileged N-fused heterocyclic motif of significant interest to the pharmaceutical and chemical research communities. As a core component of numerous biologically active alkaloids and synthetic compounds, this structure serves as a foundational template in modern drug discovery.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[2][3]

This guide provides an in-depth exploration of the primary synthetic mechanisms for constructing the 5,6,7,8-tetrahydroindolizine ring system, with a specific focus on the formation of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid. We will dissect the causality behind key experimental strategies, from classical condensation reactions to modern catalytic approaches, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes not just the "how" but the "why," grounding each mechanistic claim in authoritative literature to ensure scientific integrity.

Core Synthetic Strategies and Mechanisms

The construction of the tetrahydroindolizine skeleton can be achieved through several elegant and efficient synthetic routes. The choice of method is often dictated by the desired substitution pattern, availability of starting materials, and scalability. The most prevalent strategies involve intramolecular cyclization, cycloaddition reactions, and cascade processes.

Intramolecular Cyclization and Condensation Reactions

Intramolecular cyclization is a foundational strategy that involves forming the bicyclic ring system from a single precursor containing all the necessary atoms.

A. Annulation of Piperidine Derivatives

A highly efficient, single-step approach involves the annulation of piperidine-based precursors with 1,3-dicarbonyl compounds.[4] This method is particularly effective for creating the saturated six-membered ring of the tetrahydroindolizine core.

The mechanism commences with the reaction of a 2-formylpiperidine derivative with a β-ketoester, such as ethyl acetoacetate, in the presence of a base like pyrrolidine. The reaction likely proceeds through an initial Knoevenagel condensation between the piperidine aldehyde and the active methylene group of the β-ketoester. This is followed by an intramolecular nucleophilic attack from the piperidine nitrogen onto the carbonyl group, leading to a cyclized intermediate. A final dehydration step yields the stable, aromatic pyrrole ring fused to the piperidine core.

Caption: Annulation of 2-formylpiperidine with a β-ketoester.

B. Domino Hydroformylation/Cyclization

For a more sophisticated one-pot synthesis, domino reactions provide an elegant pathway. A notable example is the rhodium-catalyzed hydroformylation of a pyrrole derivative bearing an olefin side chain.[5] In this process, the olefin is first converted to a linear aldehyde. This aldehyde, as it is formed, undergoes a rapid in situ intramolecular electrophilic substitution onto the electron-rich pyrrole ring (typically at the C2 position).[5] This cyclization is much faster than the competing hydroformylation of any branched isomers, driving the reaction's regioselectivity. The resulting bicyclic alcohol intermediate then dehydrates to form a dihydroindolizine, which can be subsequently hydrogenated to the final tetrahydroindolizine product.[5]

Cycloaddition Reactions

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are among the most versatile and widely used methods for synthesizing indolizine derivatives.[6] These reactions build the five-membered pyrrole ring onto a pre-existing pyridine or piperidine precursor.

A. The [3+2] 1,3-Dipolar Cycloaddition Mechanism

This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring in a concerted fashion.[7][8] For tetrahydroindolizine synthesis, the key 1,3-dipole is a pyridinium ylide. This ylide is typically generated in situ from a corresponding pyridinium salt by deprotonation with a mild base.[9][10]

The pyridinium ylide then reacts with an electron-deficient alkene or alkyne (the dipolarophile). To synthesize the target 5,6,7,8-tetrahydroindolizine-2-carboxylic acid, an acrylate ester (e.g., methyl or ethyl acrylate) is the ideal dipolarophile. The cycloaddition proceeds to form a dihydropyrrole-fused intermediate, which must be subsequently aromatized or reduced to achieve the final product.

Caption: Mechanism of 1,3-dipolar cycloaddition for indolizine synthesis.

B. The Tschitschibabin (Chichibabin) Indolizine Synthesis

The Tschitschibabin reaction is a classic, base-mediated method that represents a specific type of 1,3-dipolar cycloaddition pathway.[9][10][11] It begins with the quaternization of a pyridine derivative with an α-halo ketone or a related compound bearing an electron-withdrawing group.[9] This forms a pyridinium salt.

Treatment with a base deprotonates the acidic methylene group attached to the nitrogen, generating a pyridinium ylide intermediate. This ylide then undergoes an intramolecular 1,5-dipolar cyclization, where the carbanion attacks one of the pyridine ring carbons. This is followed by an elimination or oxidation step to furnish the aromatic indolizine ring system.[9][10] While traditionally used for fully aromatic indolizines, modifications of this approach can lead to tetrahydroindolizine systems.

Modern Catalytic Strategies

Recent advances have introduced powerful catalytic systems that offer enhanced efficiency, selectivity, and milder reaction conditions.

A. Sequential Ru-Catalyzed Metathesis and Asymmetric Friedel-Crafts Alkylation

An elegant sequential catalysis approach has been developed for the enantioselective synthesis of tetrahydroindolizines.[1] This process combines a ruthenium catalyst (like Zhan catalyst-1B or Hoveyda-Grubbs second-generation catalyst) with a chiral phosphoric acid.[1]

-

Olefin Cross-Metathesis: The ruthenium catalyst first promotes the cross-metathesis of an N-tethered olefin pyrrole with a conjugated enone.

-

Asymmetric Intramolecular Friedel-Crafts Alkylation: The product from the metathesis step is then immediately subjected to an intramolecular Friedel-Crafts alkylation, catalyzed by the chiral phosphoric acid. This cyclization step is what drives the equilibrium of the reversible cross-metathesis reaction forward, increasing the overall yield and efficiency.[1]

This sequential, one-pot procedure avoids complex separation of intermediates and allows for the construction of chiral tetrahydroindolizine derivatives with high enantioselectivity.[1]

Experimental Protocols and Data

The following sections provide a representative experimental protocol for the synthesis of the target compound via a 1,3-dipolar cycloaddition, followed by a summary of key synthetic approaches.

Protocol 1: Synthesis of Ethyl 5,6,7,8-tetrahydroindolizine-2-carboxylate

This protocol is adapted from general procedures for 1,3-dipolar cycloadditions of pyridinium ylides.[6]

Step 1: Formation of the Pyridinium Salt

-

To a solution of piperidine (1.0 mmol) in anhydrous acetone (15 mL), add ethyl 2-bromoacetate (1.1 mmol).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature. The precipitated pyridinium bromide salt is collected by filtration, washed with cold acetone, and dried under vacuum.

Step 2: 1,3-Dipolar Cycloaddition

-

Suspend the dried pyridinium salt (1.0 mmol) and maleic anhydride (1.2 mmol, as a dehydrogenating agent) in anhydrous toluene (20 mL).

-

Add ethyl propiolate (1.1 mmol) as the dipolarophile.

-

Add triethylamine (1.5 mmol) dropwise to the suspension at room temperature to generate the ylide in situ.

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours.

-

After cooling, filter the mixture to remove triethylammonium bromide salts.

-

Concentrate the filtrate under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield ethyl 5,6,7,8-tetrahydroindolizine-2-carboxylate.

Step 3: Hydrolysis to 5,6,7,8-Tetrahydroindolizine-2-carboxylic acid

-

Dissolve the purified ethyl ester (1.0 mmol) in a mixture of ethanol (10 mL) and 1 M aqueous sodium hydroxide (5 mL).[2]

-

Stir the solution at room temperature for 8-12 hours until TLC analysis indicates complete consumption of the starting material.

-

Remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (10 mL) and acidify to pH 3-4 with 1 M hydrochloric acid.

-

The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried to afford the final product.

Summary of Synthetic Methodologies

| Synthetic Strategy | Key Reagents/Catalysts | Core Mechanism | Advantages | References |

| Annulation | 2-Formylpiperidine, β-Ketoester, Pyrrolidine | Knoevenagel Condensation / Intramolecular Cyclization | Single-step, high efficiency for the core structure. | [4] |

| 1,3-Dipolar Cycloaddition | Pyridinium Salt, Acrylate/Propiolate Ester, Base | Ylide formation followed by [3+2] cycloaddition. | High versatility, broad substrate scope, good for functionalization. | [7] |

| Tschitschibabin Synthesis | Pyridine derivative, α-Halo compound, Base | Base-mediated intramolecular cyclization of a pyridinium ylide. | Classic, reliable method for indolizine synthesis. | [9][10] |

| Domino Reaction | N-alkenyl pyrrole, Rh-catalyst (hydroformylation) | Hydroformylation / Intramolecular Electrophilic Substitution | One-pot, high atom economy, excellent regioselectivity. | [5] |

| Sequential Catalysis | N-alkenyl pyrrole, Ru-catalyst, Chiral Phosphoric Acid | Cross-Metathesis / Asymmetric Friedel-Crafts Alkylation | Enantioselective, mild conditions, one-pot efficiency. | [1] |

Workflow for Synthesis of the Target Compound

Caption: Multi-step synthesis of the target carboxylic acid.

Conclusion

The synthesis of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid and its derivatives is achievable through a variety of robust and versatile chemical strategies. Classical methods like the Tschitschibabin reaction and 1,3-dipolar cycloadditions remain foundational, offering broad applicability and reliability. Concurrently, modern catalytic approaches, including domino reactions and sequential catalysis, provide highly efficient and selective pathways, enabling the construction of complex and chiral molecules in a single pot. Understanding the underlying mechanisms of these transformations is paramount for researchers aiming to design novel therapeutics and functional materials. This guide has illuminated the key principles and provided a practical framework, empowering scientists to rationally select and optimize synthetic routes for accessing this valuable heterocyclic scaffold.

References

- Enantioselective Synthesis of Tetrahydroindolizines via Ruthenium– Chiral Phosphoric Acid Sequential C

- Experimental Guide to the Tschitschibabin Reaction for Indolizines. (2025). BenchChem.

-

Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides. (2001). Journal of Organic Chemistry. [Link]

- Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. (2016). Beilstein Journal of Organic Chemistry.

- Synthesis of (–)

- Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinoliz. (n.d.). pubs.acs.org.

-

1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. (2005). Journal of Organic Chemistry. [Link]

- Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2011). Journal of Basic and Clinical Pharmacy.

- Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. (2016). Beilstein Journal of Organic Chemistry.

- Synthesis of functionalized indolizines from ethyl indolizine-2-carboxyl

-

Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Organic & Biomolecular Chemistry. [Link]

-

Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds. (2015). Organic Letters. [Link]

-

1,3-Dipolar cycloaddition. (n.d.). Wikipedia. [Link]

- One-pot organocatalyzed synthesis of tricyclic indolizines. (2023). Organic & Biomolecular Chemistry.

-

Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2020). Frontiers in Chemistry. [Link]

-

Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. (2021). ACS Omega. [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single-Step Synthesis of 5,6,7,8-Tetrahydroindolizines via Annulation of 2-Formylpiperidine and 1,3-Dicarbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of (–)-Indolizidine 167B based on domino hydroformylation/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jbclinpharm.org [jbclinpharm.org]

- 7. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. BJOC - Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis [beilstein-journals.org]

- 11. d-nb.info [d-nb.info]

In Silico Modeling of 5,6,7,8-Tetrahydroindolizine-2-carboxylic Acid Interactions: A Technical Guide

Introduction

In the landscape of modern drug discovery, the strategic application of computational methods is paramount to accelerating the identification and optimization of novel therapeutic agents.[1][2][3] This technical guide provides an in-depth exploration of the in silico modeling of 5,6,7,8-tetrahydroindolizine-2-carboxylic acid, a heterocyclic scaffold with significant potential for engaging a variety of biological targets. As researchers, scientists, and drug development professionals, our objective is to harness the predictive power of computational chemistry to elucidate the molecular interactions that govern the biological activity of this compound.[1][4]